![molecular formula C21H16N2OS B5677990 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5677990.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide belongs to a class of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields. This compound and its derivatives have been studied for their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Several studies have focused on the synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide derivatives. Duran and Canbaz (2013) synthesized drug precursor derivatives by reacting imidazole-thione derivatives with chloroacetamide compounds, confirming their structures using spectroscopic methods (Duran & Canbaz, 2013). Similarly, Yurttaş, Tay, and Demirayak (2015) synthesized various derivatives using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group (Yurttaş, Tay, & Demirayak, 2015).
Molecular Structure Analysis
The molecular structures of these compounds are typically confirmed using various spectroscopic methods like NMR, FTIR, and mass spectroscopy. The study by Duran and Canbaz (2013) is a good example of this approach.
Chemical Reactions and Properties
The chemical reactions primarily involve the synthesis of benzothiazole derivatives through various reactions. The pharmacological activities of these compounds, such as antitumor or antimicrobial properties, are often a focus of these studies. For instance, Afzal et al. (2016) evaluated the inhibitory activity of synthesized N-[4-(1,3-benzothiazole-2-yl)phenyl]acetamide derivatives on human monoacylglycerol lipase (hMAGL) enzyme (Afzal et al., 2016).
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(13-15-7-2-1-3-8-15)22-17-10-6-9-16(14-17)21-23-18-11-4-5-12-19(18)25-21/h1-12,14H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWWGYKSYQSWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.